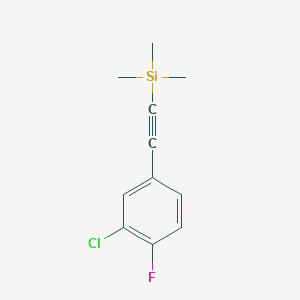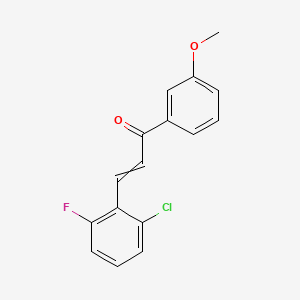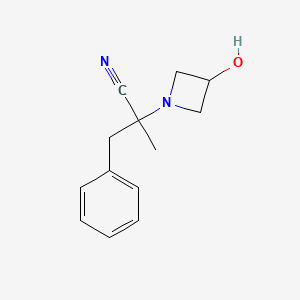
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is a complex organic compound with a unique structure that includes a hydroxyazetidine ring, a phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxyazetidine with 2-methyl-3-phenylpropanenitrile under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile involves its interaction with specific molecular targets. The hydroxyazetidine ring can interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxyazetidin-1-yl)-N,N-dimethylpropanamide
- Ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate
- 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile
Uniqueness
2-(3-Hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyazetidine ring is particularly noteworthy for its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
2-(3-hydroxyazetidin-1-yl)-2-methyl-3-phenylpropanenitrile |
InChI |
InChI=1S/C13H16N2O/c1-13(10-14,15-8-12(16)9-15)7-11-5-3-2-4-6-11/h2-6,12,16H,7-9H2,1H3 |
InChIキー |
ATIHWLLDSCGUSM-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)(C#N)N2CC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
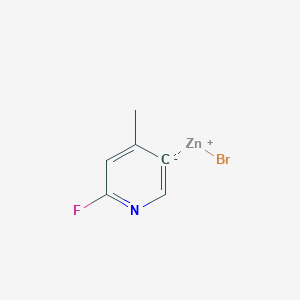
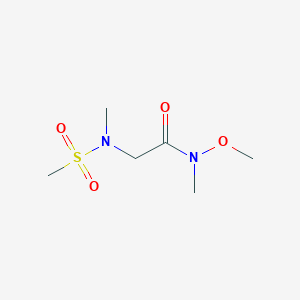
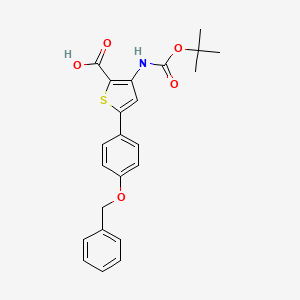
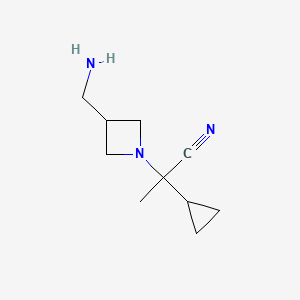
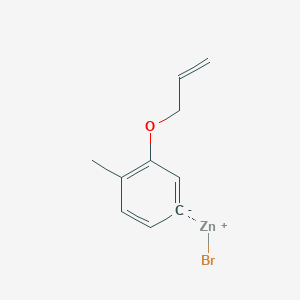

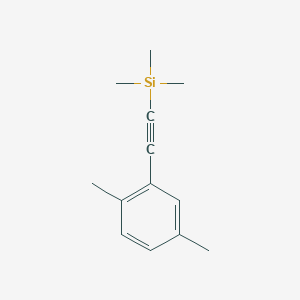
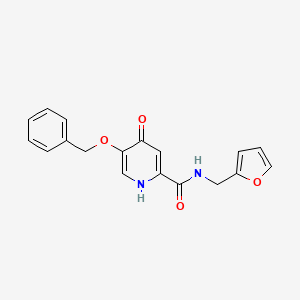
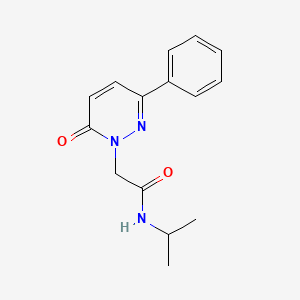
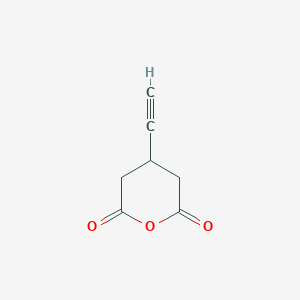
![7-methyl-4,5-dihydro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B14869523.png)
